molecular formula C12H12N2O3 B2741992 N-(isoxazol-4-yl)-2-phenoxypropanamide CAS No. 1396673-24-7

N-(isoxazol-4-yl)-2-phenoxypropanamide

Cat. No. B2741992
CAS RN: 1396673-24-7
M. Wt: 232.239
InChI Key: ADGVNVKGHYNNTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(isoxazol-4-yl)-2-phenoxypropanamide” is a chemical compound used in scientific research. It is an isoxazole-based compound . Isoxazole is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have a wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

Isoxazoles can be synthesized through various methods . Two main reactions leading to the construction of the isoxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These transformations are universal and popular with synthetic chemists .


Chemical Reactions Analysis

The presence of the labile N–O bond in the isoxazole ring allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This makes isoxazoles synthetically useful .

Scientific Research Applications

Antimicrobial Activity

Isoxazoles, including N-(isoxazol-4-yl)-2-phenoxypropanamide, exhibit antimicrobial properties. In a study by Siraj et al., metal complexes of a Schiff base derived from sulfamethoxazole and furfural (which includes the isoxazole moiety) were synthesized and characterized. These complexes demonstrated higher antimicrobial activity against pathogenic microbes such as Staphylococcus aureus, Escherichia coli, Aspergillus flavus, and Candida albicans compared to the ligand alone . Further research could explore the specific mechanisms underlying this antimicrobial effect.

Medicinal Chemistry

Isoxazoles have been a subject of research in medicinal chemistry due to their diverse biological activities. They can serve as intermediates for synthesizing new chemical entities. Researchers have investigated their potential as antiviral, antitumor, anti-inflammatory, immunomodulating, and anticonvulsant agents . N-(isoxazol-4-yl)-2-phenoxypropanamide may contribute to these therapeutic areas.

1,3-Dipolar Cycloaddition Reactions

The isoxazole ring can be constructed via 1,3-dipolar cycloaddition reactions of nitrile oxides with unsaturated compounds. This versatile transformation allows the synthesis of various 1,3-bifunctional derivatives of carbonyl compounds. Researchers have improved and modernized this method, making it synthetically useful .

Hydroxylamine Condensation

Another key route to isoxazoles involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents. This reaction yields compounds containing a three-carbon 1,3-di-electrophilic fragment with sp- or sp2-hybridized carbon atoms. The labile N–O bond in the isoxazole ring facilitates the formation of diverse derivatives .

Chemical and Biological Properties

The presence of the isoxazole ring in N-(isoxazol-4-yl)-2-phenoxypropanamide imparts specific chemical and biological properties. Exploring its reactivity, stability, and interactions with biological targets could reveal novel applications.

Future Directions

Isoxazoles have been the subject of research in medicinal chemistry over the past decades . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This suggests that “N-(isoxazol-4-yl)-2-phenoxypropanamide” and similar compounds may continue to be a focus of future research.

Mechanism of Action

Target of Action

Oxazole derivatives have been found to exhibit selectivity for phosphodiesterase 4 over phosphodiesterase 10 and phosphodiesterase 11 . Phosphodiesterases play a crucial role in cellular signaling by breaking down cyclic nucleotides like cAMP and cGMP, thus regulating their intracellular concentrations.

Mode of Action

Based on the known actions of similar oxazole derivatives, it can be inferred that these compounds may interact with their targets, such as phosphodiesterases, to inhibit their activity . This inhibition could lead to an increase in the concentration of cyclic nucleotides, thereby affecting various cellular processes.

properties

IUPAC Name

N-(1,2-oxazol-4-yl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-9(17-11-5-3-2-4-6-11)12(15)14-10-7-13-16-8-10/h2-9H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGVNVKGHYNNTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CON=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(isoxazol-4-yl)-2-phenoxypropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.